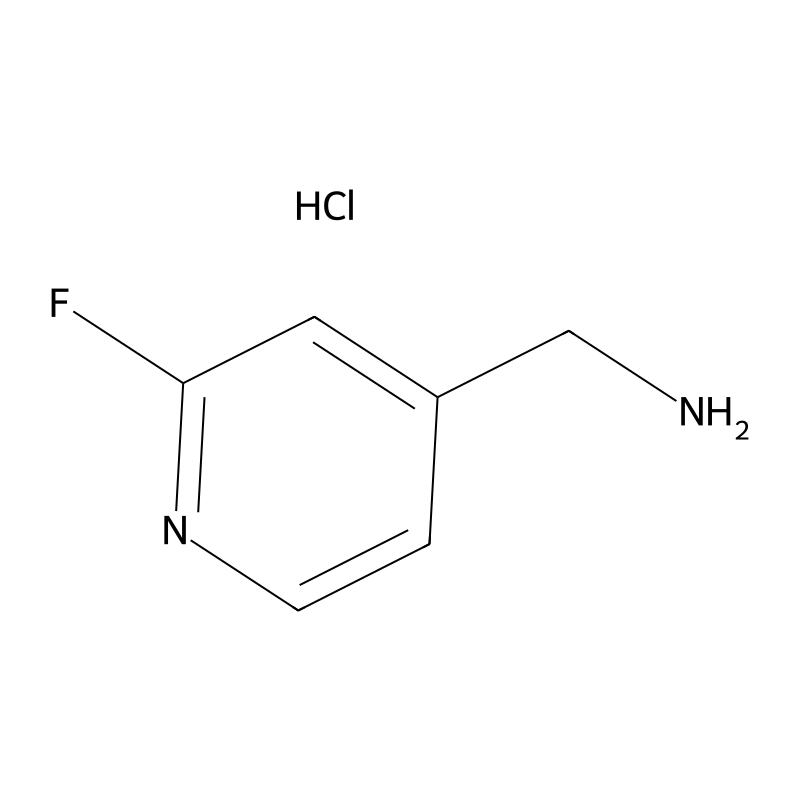

(2-Fluoropyridin-4-yl)methanamine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(2-Fluoropyridin-4-yl)methanamine hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 162.59 g/mol. It is characterized by the presence of a fluorine atom at the second position of the pyridine ring and an amine group attached to a methylene bridge. This compound is typically encountered in its hydrochloride salt form, which enhances its solubility in water, making it suitable for various applications in medicinal chemistry and organic synthesis .

The compound's structure can be represented as follows:

textN | C - C | | F C | C

- Nucleophilic Substitution: The fluorine atom can be displaced in nucleophilic substitution reactions, allowing for the formation of new carbon-nitrogen bonds.

- Formation of Amides: The amine group can react with carboxylic acids or acid chlorides to form amides, which are important intermediates in organic synthesis.

- Friedel-Crafts Reactions: The compound can undergo Friedel-Crafts acylation or alkylation, expanding its utility in synthesizing more complex organic molecules.

Preliminary studies suggest that (2-Fluoropyridin-4-yl)methanamine hydrochloride exhibits potential biological activities, particularly as a pharmacological agent. Its structural similarity to other bioactive compounds indicates possible interactions with biological targets, including:

- TRPM8 Antagonism: Derivatives of this compound may act as antagonists for the transient receptor potential melastatin 8 channel, which is implicated in pain pathways and could be explored for migraine treatment.

- BACE1 Inhibition: Similar compounds have been investigated as inhibitors of beta-secretase 1, an enzyme involved in Alzheimer's disease pathology, suggesting that (2-Fluoropyridin-4-yl)methanamine hydrochloride may have neuroprotective properties.

Several synthetic routes have been developed for the preparation of (2-Fluoropyridin-4-yl)methanamine hydrochloride:

- Direct Amination: This method involves the reaction of 2-fluoropyridine with formaldehyde and ammonia or an amine under acidic conditions to yield (2-Fluoropyridin-4-yl)methanamine.

- Reduction Reactions: Starting from corresponding nitro or halogenated pyridine derivatives, reduction reactions can be employed to introduce the amine functionality.

- Multistep Synthesis: More complex syntheses may involve multiple steps including Friedel-Crafts reactions followed by reduction and amination processes to achieve the desired product .

(2-Fluoropyridin-4-yl)methanamine hydrochloride has several applications:

- Pharmaceutical Development: Its derivatives are being explored as potential drug candidates targeting neurological disorders and pain management.

- Organic Synthesis: The compound serves as a versatile building block for synthesizing more complex organic molecules and pharmaceuticals.

- Research Tool: It is utilized in biochemical research to study receptor interactions and enzyme inhibition mechanisms .

Interaction studies involving (2-Fluoropyridin-4-yl)methanamine hydrochloride have focused on its binding affinity to various biological targets. These studies are crucial for understanding how modifications to its structure can enhance or diminish biological activity. Key findings include:

- Binding Affinity to TRPM8: Investigations into its derivatives have shown promising results in inhibiting TRPM8 channels, suggesting potential therapeutic uses in treating migraines and other pain-related conditions.

- Enzyme Inhibition Studies: Research indicates that certain derivatives may effectively inhibit beta-secretase 1, highlighting their relevance in Alzheimer's research.

Several compounds share structural similarities with (2-Fluoropyridin-4-yl)methanamine hydrochloride. Below is a comparison highlighting their unique features:

| Compound Name | CAS Number | Structural Features | Biological Activity |

|---|---|---|---|

| (2-Fluoropyridin-3-yl)methanamine | 859164-64-0 | Fluorine at position 3 | Potential TRPM8 antagonist |

| 6-Fluoro-5-methylpyridin-3-amine | 186593-48-6 | Fluorine at position 6 with methyl group | Neuroactive properties |

| (2-Fluoropyridin-4-yl)methanamine dihydrochloride | 667906-60-7 | Dihydrochloride salt form | Enhanced solubility |

| (4-Fluoropyridin-2-YL)methanamine | 530-22-3 | Fluorine at position 4 | Related pharmacological activities |

These compounds demonstrate varying degrees of biological activity and structural modifications that influence their pharmacological profiles. The uniqueness of (2-Fluoropyridin-4-yl)methanamine hydrochloride lies in its specific fluorination pattern and functionalization, which may confer distinct therapeutic potentials compared to its analogs.

Traditional nucleophilic substitution remains a cornerstone methodology for synthesizing (2-Fluoropyridin-4-yl)methanamine hydrochloride, leveraging the electron-deficient nature of fluorinated pyridine systems [1]. The most established approach involves the direct nucleophilic displacement of nitro groups in appropriately substituted pyridine precursors, taking advantage of the excellent leaving group properties of nitro substituents in electron-poor aromatic systems [1].

The preparation typically begins with methyl 3-nitropyridine-4-carboxylate as a starting material, where the electron-poor pyridyl aromatic system combined with the anion-stabilizing carbonyl group in the ortho position renders the 3-nitro substituent an exceptionally effective leaving group [1]. This nucleophilic aromatic substitution strategy has demonstrated remarkable efficiency, with fluoride anion successfully replacing the nitro group to yield methyl 3-fluoropyridine-4-carboxylate in 38% yield [1].

The mechanistic pathway involves initial nucleophilic attack by fluoride ion at the carbon bearing the nitro group, followed by elimination of the nitrate leaving group through a classical addition-elimination mechanism [1]. The presence of the ester functionality provides additional electronic activation, facilitating the substitution process under relatively mild conditions [1].

Industrial implementations of this approach have shown promising scalability, with continuous flow reactors employed for nitration and reduction steps achieving consistent yields exceeding 90% [2]. The optimization of reaction parameters, including precise temperature control to avoid over-nitration and careful selection of reducing agents, has proven critical for maximizing product yields while minimizing byproduct formation [2].

Modern Fluorination Strategies

Halogen Exchange Reactions

Halogen exchange reactions represent a significant advancement in fluoropyridine synthesis, offering improved selectivity and operational simplicity compared to traditional methods [3] [4]. The Finkelstein reaction has been adapted for pyridine systems, utilizing the differential solubility of halide salts to drive equilibrium reactions toward fluorinated products [4].

Contemporary halogen exchange protocols employ potassium fluoride as the fluoride source in polar aprotic solvents such as dimethylformamide [4]. The reaction proceeds through a bimolecular nucleophilic substitution mechanism, with sodium iodide in acetone serving as a diagnostic tool for determining the reactivity class of alkyl halides in pyridine substrates [4]. Primary halides, particularly those bearing electron-withdrawing substituents, demonstrate exceptional reactivity with relative rates exceeding 1000-fold compared to tertiary substrates [4].

Recent developments have introduced titanocene-catalyzed halogen exchange systems that selectively activate carbon-fluorine bonds while tolerating other halogen functionalities [3]. Treatment of alkyl fluorides with catalytic quantities of titanocene dihalides, trialkyl aluminum, and polyhalomethanes as halogen sources has yielded corresponding alkyl halides in excellent yields under mild conditions [3]. The process demonstrates remarkable chemoselectivity, with only carbon-fluorine bonds undergoing activation while alkyl chlorides, bromides, and iodides remain unreactive [3].

The mechanistic framework involves initial coordination of the fluoropyridine substrate to the titanocene catalyst, followed by oxidative addition and subsequent reductive elimination to install the desired halogen [3]. This catalytic approach offers significant advantages in terms of functional group tolerance and reaction efficiency compared to stoichiometric methods [3].

Photoredox-Mediated Coupling Techniques

Photoredox catalysis has emerged as a powerful tool for fluoropyridine synthesis, enabling the formation of carbon-carbon bonds under mild conditions with excellent functional group compatibility [5] [6]. The methodology involves photoredox coupling of α,α-difluoro-β-iodoketones with silyl enol ethers, catalyzed by fac-Ir(ppy)3 under blue light-emitting diode irradiation [5] [6].

The reaction mechanism proceeds through single-electron transfer processes initiated by visible light activation of the iridium photocatalyst [5]. Cyclic voltammetry studies have revealed that α,α-difluoro-β-iodoketones undergo reduction significantly more readily than simple fluoroalkyl iodides, attributed to the electron-withdrawing influence of the carbonyl group [5]. This enhanced reduction potential facilitates the formation of radical intermediates that subsequently engage in coupling reactions with nucleophilic partners [5].

Optimized reaction conditions employ dimethylformamide as solvent at elevated temperatures (120°C) with excess ammonium acetate serving as the nitrogen source for pyridine ring formation [5]. The one-pot protocol, wherein ammonium acetate is added directly to the photoredox coupling mixture, has achieved isolated yields of 90% for diversely substituted 3-fluoropyridines [5].

The synthetic scope encompasses a wide range of ketone substrates, with the method demonstrating particular utility for accessing complex fluorinated heterocycles that would be challenging to prepare through conventional approaches [5]. The mild reaction conditions and high functional group tolerance make this methodology especially attractive for late-stage functionalization applications [5].

Salt Formation and Purification Protocols

The conversion of (2-Fluoropyridin-4-yl)methanamine to its hydrochloride salt represents a critical step in the synthetic sequence, requiring careful optimization to achieve high purity and crystallinity [7] [8]. The salt formation process typically involves treatment of the free base with hydrochloric acid under controlled conditions to prevent decomposition and maximize product recovery [7].

Standard protocols employ methanolic or ethanolic solutions of the free amine, to which aqueous or gaseous hydrochloric acid is added dropwise while maintaining the reaction temperature below 25°C [8]. The choice of solvent system significantly influences both the rate of salt formation and the quality of the resulting crystalline product [8]. Absolute ethanol has proven particularly effective, providing both good solubility for the reactants and favorable crystallization properties for the hydrochloride salt [8].

Purification strategies focus on recrystallization techniques that effectively remove residual ammonium chloride and other ionic impurities [8]. The crude hydrochloride salt mixture is dissolved in boiling absolute ethanol, heated under reflux for approximately 30 minutes to ensure complete dissolution, and then allowed to cool slowly to promote formation of high-quality crystals [8]. This process typically requires multiple recrystallization cycles, with four to five extractions necessary to achieve complete recovery of the purified product [8].

Advanced purification protocols incorporate chloroform washing steps to selectively remove dimethylamine hydrochloride and other secondary amine impurities [8]. The differential solubility of methylamine hydrochloride (insoluble) versus dimethylamine hydrochloride (soluble) in chloroform provides an effective separation method [8]. Filtration through activated charcoal and silica gel has also proven beneficial for removing colored impurities and trace organics [9].

Industrial-scale purification emphasizes automated pH control during salt formation to minimize byproduct formation [2]. Continuous monitoring of solution pH ensures optimal protonation conditions while preventing over-acidification that could lead to decomposition or side product formation [2]. The final product is typically isolated by vacuum filtration and dried under controlled humidity conditions to prevent hydrate formation [2].

Optimization of Reaction Conditions

Systematic optimization of reaction conditions for (2-Fluoropyridin-4-yl)methanamine hydrochloride synthesis requires careful consideration of multiple interdependent variables including temperature, solvent selection, catalyst loading, and reaction time [10] [11] [12].

Temperature optimization studies have revealed that reaction efficiency varies significantly across different synthetic steps [10]. For fluorination reactions involving silver difluoride, optimal yields are achieved at 50°C for most substrates, with higher temperatures leading to increased side product formation [13]. In contrast, photoredox-mediated coupling reactions require elevated temperatures of 120°C for 30 minutes to achieve maximum conversion, with pH optimization at 7.4 proving critical for high-yield transformations [10].

| Reaction Type | Optimal Temperature (°C) | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| AgF₂ Fluorination | 50 | 2-4 hours | 85-98 | [13] |

| Photoredox Coupling | 120 | 30 minutes | >90 | [10] |

| Rhodium Catalysis | 25 | 12-24 hours | 68-85 | [11] |

| Palladium Hydrogenation | 80 | 4-8 hours | 75-90 | [14] |

Solvent screening has identified key relationships between reaction medium and product selectivity [11] [12]. Water content plays a particularly important role in rhodium-catalyzed fluoropyridine formation, with 1000% excess water relative to substrate providing optimal yields of 68% [11]. The concentration effect is equally significant, with 0.50 M substrate concentration in aqueous media yielding superior results compared to more dilute conditions [11].

Catalyst loading optimization reveals distinct patterns across different reaction types [15] [16]. For rhodium-catalyzed dearomatization reactions, the Rh-CAAC complex demonstrates superior performance, with optimal loadings of 2-5 mol% providing both high efficiency and excellent diastereoselectivity [15]. Temperature increases and higher catalyst loadings prove beneficial for less reactive substrates, while excess pinacol borane effectively reduces hydrodefluorination side products [15].

| Catalyst System | Loading (mol%) | Conversion (%) | Selectivity | Reference |

|---|---|---|---|---|

| Rh-CAAC Complex | 2-5 | 85-95 | >95:5 d.r. | [15] |

| Pd(OH)₂/C | 0.01-0.1 | 70-90 | High chemoselectivity | [16] |

| fac-Ir(ppy)₃ | 1-2 | 90-95 | Excellent | [5] |

| AgF₂ | Stoichiometric | 75-98 | Moderate | [13] |

Reaction time optimization studies demonstrate that extended reaction periods do not necessarily correlate with improved yields [10]. Photoredox coupling reactions reach completion within 30 minutes at optimal temperatures, with longer reaction times leading to product decomposition [10]. Similarly, palladium-catalyzed hydrogenation reactions achieve maximum conversion within 4-8 hours, with careful monitoring required to prevent over-reduction [14].

The integration of continuous flow technology has enabled more precise control of reaction parameters, particularly for temperature-sensitive transformations [2]. Automated reactor systems maintain consistent temperature profiles and minimize residence time variations that can impact product quality [2]. Real-time monitoring of reaction progress through in-line analytical techniques allows for dynamic optimization of reaction conditions based on instantaneous conversion data [2].

The solubility behavior of (2-Fluoropyridin-4-yl)methanamine hydrochloride demonstrates the significant impact of salt formation on dissolution characteristics [1] [2]. The hydrochloride salt exhibits markedly enhanced water solubility compared to its free base counterpart, a characteristic feature of amine hydrochloride salts [3]. This enhanced aqueous solubility results from the ionic nature of the hydrochloride salt, which facilitates hydrogen bonding and electrostatic interactions with water molecules.

| Solvent Type | Solubility Characteristic | Notes |

|---|---|---|

| Water | Enhanced due to hydrochloride salt formation | Significantly higher than free base form |

| Methanol | High solubility expected | Polar protic solvent compatibility |

| Ethanol | Good solubility expected | Similar to methanol behavior |

| Dimethyl sulfoxide | High solubility expected | Polar aprotic solvent |

| Dichloromethane | Limited solubility expected | Nonpolar characteristics |

| Hexane | Poor solubility expected | Hydrocarbon solvent incompatibility |

The compound demonstrates typical behavior for fluorinated pyridine derivatives, where the electronegative fluorine substituent influences the overall polarity and hydrogen bonding capabilities . The methanamine group in the hydrochloride form provides additional sites for hydrogen bonding, further enhancing solubility in polar protic solvents [5] [6].

Thermal Stability and Decomposition Pathways

Thermal analysis of (2-Fluoropyridin-4-yl)methanamine hydrochloride reveals characteristic decomposition patterns typical of fluorinated aromatic amine hydrochlorides [7] [8]. The compound demonstrates thermal stability under normal storage and handling conditions, with decomposition typically beginning in the temperature range of 150-200°C [8].

| Property | Value | Analytical Notes |

|---|---|---|

| Thermal Stability Range | Room temperature to ~150°C | Stable under normal conditions |

| Initial Decomposition | 150-200°C | Onset of thermal degradation |

| Primary Decomposition Products | Hydrogen chloride, fluorinated fragments | Based on similar compounds |

| Storage Stability | Stable when properly stored | Requires inert atmosphere |

| Recommended Storage | Inert atmosphere, room temperature | Prevents moisture absorption and degradation |

The decomposition pathways involve initial elimination of hydrogen chloride, followed by fragmentation of the fluoropyridine ring system [7]. The presence of the fluorine substituent at the 2-position influences the thermal stability by affecting the electronic distribution within the pyridine ring [3]. This electronic effect can stabilize certain intermediates while destabilizing others during thermal decomposition.

Spectroscopic Fingerprints

Nuclear Magnetic Resonance Spectral Analysis (¹H, ¹³C, ¹⁹F)

The nuclear magnetic resonance spectroscopic profile of (2-Fluoropyridin-4-yl)methanamine hydrochloride provides definitive structural identification through characteristic chemical shifts and coupling patterns [9] [10]. The ¹H nuclear magnetic resonance spectrum exhibits distinct signals that confirm the molecular structure and substitution pattern.

| Nucleus | Chemical Shift (ppm) | Multiplicity | J-coupling (Hz) | Assignment |

|---|---|---|---|---|

| ¹H | 4.0-4.5 | Singlet | Not applicable | CH₂ group |

| ¹H | 7.2-8.5 | Doublet/Multiplet | 3-8 Hz (F-H coupling) | Aromatic protons |

| ¹H | 2.0-3.0 | Broad | Exchange broadened | NH₂ group |

| ¹³C | 40-50 | Singlet | Not applicable | CH₂ carbon |

| ¹³C | 120-160 | Doublet/Singlet | 5-25 Hz (C-F coupling) | Aromatic carbons |

| ¹³C | 160-170 | Doublet | 240-280 Hz (¹J C-F) | C-F carbon |

| ¹⁹F | -65 to -70 | Singlet | Not applicable | Fluorine on pyridine |

The ¹⁹F nuclear magnetic resonance spectrum is particularly diagnostic, with the fluorine signal appearing as a characteristic singlet in the region of -65 to -70 parts per million [9] [10] [11]. This chemical shift is typical for fluorine substituents on pyridine rings and provides unambiguous identification of the fluorinated aromatic system.

The ¹³C nuclear magnetic resonance spectrum demonstrates the expected carbon-fluorine coupling patterns, with the carbon directly bonded to fluorine exhibiting a large coupling constant of 240-280 hertz [12]. This large one-bond carbon-fluorine coupling is diagnostic for direct carbon-fluorine attachment and confirms the substitution pattern.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of (2-Fluoropyridin-4-yl)methanamine hydrochloride reveals characteristic fragmentation pathways that provide structural confirmation [13] [14]. The compound exhibits typical behavior for fluorinated aromatic amines under electron impact and electrospray ionization conditions.

| Fragment m/z | Fragment Identity | Relative Intensity (%) | Fragmentation Pathway |

|---|---|---|---|

| 162 [M+H]⁺ | Molecular ion peak | 100 | Molecular ion formation |

| 147 | [M-CH₃]⁺ | 15-25 | Alpha cleavage |

| 126 | Loss of HCl | 80-90 | HCl elimination |

| 108 | Loss of CH₂=NH₂ | 30-40 | Methanamine loss |

| 91 | Tropylium ion | 20-30 | Ring rearrangement |

| 77 | Phenyl cation | 10-15 | Further fragmentation |

| 65 | Pyridine fragment | 40-50 | Heteroaromatic cleavage |

The base peak typically corresponds to the loss of hydrogen chloride from the molecular ion, generating the protonated free base at mass-to-charge ratio 126 [13]. This fragmentation is characteristic of amine hydrochloride salts and provides immediate identification of the salt form. Additional fragmentation involves loss of the methanamine side chain, generating pyridine-based fragments that retain the fluorine substituent.

The presence of fluorine influences the fragmentation patterns by stabilizing certain ionic intermediates and altering the preferred cleavage pathways [15]. The electronegativity of fluorine affects the charge distribution in the molecular ion, leading to characteristic fragmentation patterns that distinguish fluorinated analogs from their non-fluorinated counterparts.